

In-Depth Technical Guide to BiPNQ: A Potent Inhibitor of Trypanosoma cruzi

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For Researchers, Scientists, and Drug Development Professionals

Abstract

BiPNQ, identified by the CAS number 313513-16-5, is a potent heterocyclic compound with demonstrated activity against Trypanosoma cruzi, the etiological agent of Chagas disease. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of **BiPNQ**, intended to support further research and development efforts in the field of anti-parasitic drug discovery.

Chemical Structure and Properties

BiPNQ is a complex heterocyclic molecule with the systematic IUPAC name 3-(1H-Benzimidazol-2-yl)-7-nitro-1H-pyrazolo[4,3-b]pyridine. Its chemical structure consists of a pyrazolo[4,3-b]pyridine core linked to a benzimidazole moiety at the 3-position and substituted with a nitro group at the 7-position.

Chemical Structure of **BiPNQ**:

Caption: Chemical structure of 3-(1H-Benzimidazol-2-yl)-7-nitro-1H-pyrazolo[4,3-b]pyridine (**BiPNQ**).



Property	Value
Molecular Formula	C13H8N6O2
Molecular Weight	292.25 g/mol
CAS Number	313513-16-5

Synthesis of BiPNQ

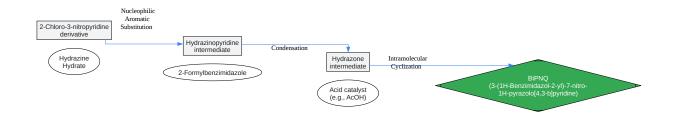
While a specific, detailed protocol for the synthesis of **BiPNQ** is not readily available in the public domain, a general and efficient method for the synthesis of the pyrazolo[4,3-b]pyridine core has been reported. This methodology can be adapted for the synthesis of **BiPNQ**. The proposed synthetic pathway involves the annulation of a pyrazole ring onto a functionalized pyridine core.

Experimental Protocol (General, adapted for **BiPNQ**):

A plausible synthetic route starts from a suitably substituted 2-chloropyridine derivative. The key steps would likely involve:

- Synthesis of a Hydrazinopyridine Intermediate: Reaction of a 2-chloro-3-nitro-5- (substituted)pyridine with hydrazine hydrate to form the corresponding hydrazinopyridine.
- Condensation with a Benzimidazole Precursor: Condensation of the hydrazinopyridine with a 2-formylbenzimidazole or a related electrophilic benzimidazole derivative.
- Cyclization: Intramolecular cyclization, potentially acid-catalyzed, to form the pyrazolo[4,3-b]pyridine ring system.





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Caption: Proposed synthetic workflow for BiPNQ.

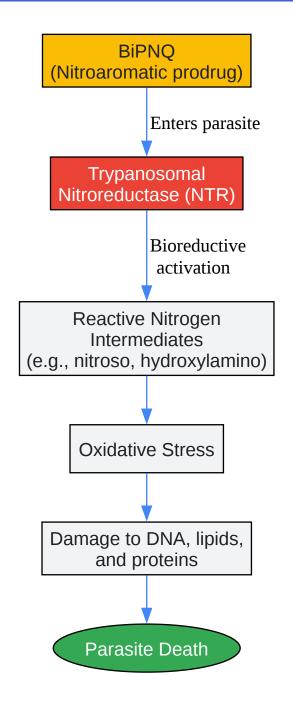
Biological Activity against Trypanosoma cruzi

BiPNQ is identified as an inhibitor of Trypanosoma cruzi, the parasite responsible for Chagas disease. The presence of the nitro group on the heterocyclic system is a common feature in many compounds with anti-trypanosomal activity.

Mechanism of Action (Proposed):

The precise mechanism of action for **BiPNQ** has not been fully elucidated. However, it is widely recognized that nitroaromatic compounds can be bioreductively activated by nitroreductases present in trypanosomes. This process generates reactive nitrogen species that induce oxidative stress and damage essential biomolecules within the parasite, leading to cell death.





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